molecular formula C9H12BNO2 B1429850 4-(Cyclopropylamino)phenylboronic acid CAS No. 1228181-84-7

4-(Cyclopropylamino)phenylboronic acid

Cat. No. B1429850
M. Wt: 177.01 g/mol
InChI Key: XYIUBYPCDTWOSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 4-(Cyclopropylamino)phenylboronic acid are not found, general methods for synthesizing similar compounds involve the use of phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed .


Molecular Structure Analysis

The molecular structure of 4-(Cyclopropylamino)phenylboronic acid is not explicitly provided in the search results .


Chemical Reactions Analysis

Boronic acids, such as 4-(Cyclopropylamino)phenylboronic acid, are known to interact with diols and strong Lewis bases like fluoride or cyanide anions, which leads to their utility in various sensing applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Cyclopropylamino)phenylboronic acid are not explicitly provided in the search results .

Scientific Research Applications

Antitumor Effects

4-(Cyclopropylamino)phenylboronic acid has demonstrated significant antitumor effects. In a study, its cytotoxic activity was evaluated in vitro on various mouse and hamster cell lines. The compound showed dose-dependent cytotoxic effects on both tumor and non-tumor cell lines. In vivo experiments also revealed that its administration slowed the growth of tumor cell lines, with intraperitoneal administration showing the most prominent antitumor effect (Marasović et al., 2017).

Nanoparticles for Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles, closely related to 4-(Cyclopropylamino)phenylboronic acid, have been used for biological and biomedical applications, including as potential antiviral therapeutics. These nanoparticles have been shown to inhibit the Hepatitis C virus, demonstrating significant potential in antiviral therapy (Khanal et al., 2013).

Chemiluminescent Enhancer

4-Phenylylboronic acid, a compound similar to 4-(Cyclopropylamino)phenylboronic acid, enhances the light emission in the horseradish peroxidase-catalyzed oxidation of luminol. This enhancement is most pronounced with specific isoenzymes of horseradish peroxidase, indicating potential applications in biochemical assays and diagnostics (Kricka & Ji, 1995).

Applications in Drug Delivery

Phenylboronic acid and its derivatives, which include 4-(Cyclopropylamino)phenylboronic acid, have been widely used in the construction of glucose-responsive systems for insulin delivery. These compounds have been applied in various forms, such as nanogels, micelles, and vesicles, for advanced drug delivery applications (Ma & Shi, 2014).

Diagnostic and Therapeutic Applications

The unique chemistry of phenylboronic acid derivatives facilitates interactions with carbohydrates, enabling their use in diagnostic and therapeutic applications. These applications include glucose sensors and bio-separation processes, highlighting the compound's versatility in biomedical research (Matsumoto, Kataoka, & Miyahara, 2014).

Safety And Hazards

While specific safety and hazard information for 4-(Cyclopropylamino)phenylboronic acid is not available, general precautions for similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Specific future directions for 4-(Cyclopropylamino)phenylboronic acid are not provided in the search results .

Relevant Papers Several papers discuss the properties and applications of boronic acids, which include 4-(Cyclopropylamino)phenylboronic acid. These papers cover topics such as the interaction of boronic acids with diols and strong Lewis bases, the use of boronic acids in sensing applications, and the interaction between phenylboronic acid derivatives and active ingredients with diphenol structure of traditional Chinese medicine .

properties

IUPAC Name

[4-(cyclopropylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO2/c12-10(13)7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIUBYPCDTWOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylamino)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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